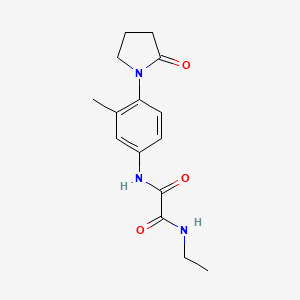
N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide”, compounds with similar structures have been synthesized. For instance, a related compound, “2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol”, was synthesized using the Petasis reaction .Wissenschaftliche Forschungsanwendungen
Role in Polyamine Catabolism and Antitumor Activity :
- N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, shows phenotype-specific cytotoxic activity against tumor cells. It induces programmed cell death (PCD) in sensitive cells, possibly due to oxidative stress from hydrogen peroxide production. This is mediated by the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) pathway (Ha et al., 1997).
Inhibition of Glycolic Acid Oxidase :
- Derivatives of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione, structurally related to N1-ethyl-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, act as potent inhibitors of glycolic acid oxidase. These compounds are useful in studies involving oxalate production and might have implications in conditions like hyperoxaluria (Rooney et al., 1983).
DNA/Protein Binding and Cytotoxicity Studies :
- Complexes derived from compounds similar to this compound have been investigated for their interaction with DNA and proteins. These studies suggest potential applications in chemotherapy, particularly against lung cancer cell lines, while exhibiting less toxicity towards normal cells (Muralisankar et al., 2016).
Synthesis and Structural Analysis :
- Research has been conducted on the synthesis and X-ray crystal structure of compounds with similar functionalities. These studies contribute to a deeper understanding of the molecular structure and potential applications in areas like coordination chemistry (Ma et al., 2018).
Role in Orexin Receptor Mechanisms :
- Studies have been conducted on compounds structurally related to this compound in the context of orexin receptor mechanisms. These findings are significant for understanding sleep regulation and potential treatments for sleep disorders (Dugovic et al., 2009).
Eigenschaften
IUPAC Name |
N-ethyl-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-16-14(20)15(21)17-11-6-7-12(10(2)9-11)18-8-4-5-13(18)19/h6-7,9H,3-5,8H2,1-2H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTCHRZQJLKKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NC1=CC(=C(C=C1)N2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-(2,3-dimethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2642303.png)
![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)
![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{4-oxo-2-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2642308.png)
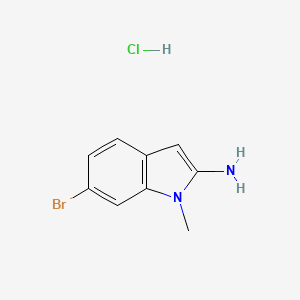
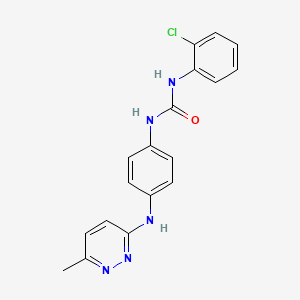
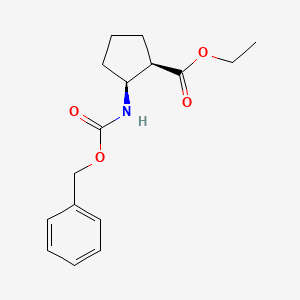

![3-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B2642317.png)
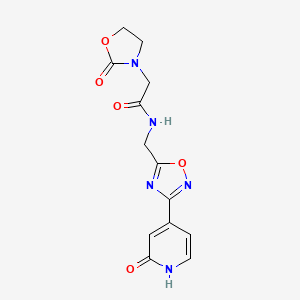
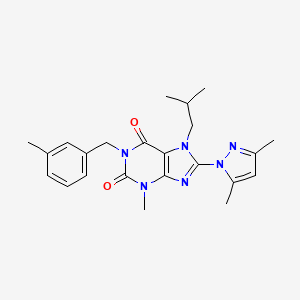
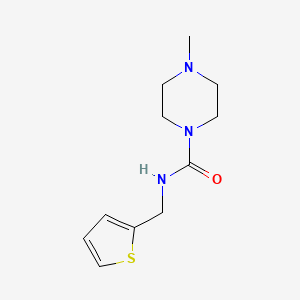
![4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2642324.png)
![N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2642325.png)
